

Technical Guide: 4-Nitrosoguaiacol (2-Methoxy-4-nitrosophenol)

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Compound of Interest

Compound Name: 2-methoxy-4-nitrosophenol

CAS No.: 17576-99-7

Cat. No.: B095824

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Structural Identity, Synthesis, and Tautomeric Equilibrium

Executive Summary

4-Nitrosoguaiacol (CAS: 19628-78-5) is a reactive intermediate used primarily as a ligand in coordination chemistry and a precursor in the synthesis of phenazine dyes and pharmaceutical scaffolds. Unlike its oxidized counterpart (4-nitroguaiacol), the nitroso derivative exhibits significant nitroso-oxime tautomerism, existing in equilibrium between **2-methoxy-4-nitrosophenol** and 2-methoxy-1,4-benzoquinone 4-oxime. This guide provides the definitive physicochemical data and protocols required to synthesize, isolate, and stabilize this compound.

Chemical Identity & Structural Analysis[1]

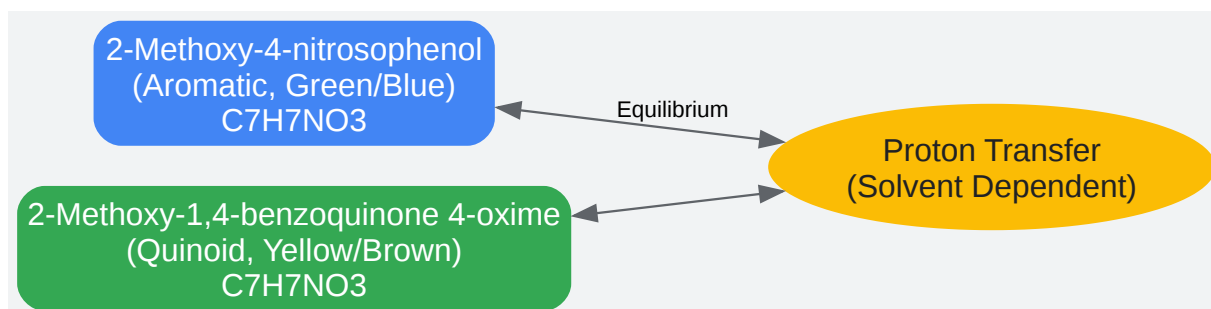
Core Identifiers

Parameter	Technical Specification
IUPAC Name	2-Methoxy-4-nitrosophenol
Common Synonyms	4-Nitrosoguaiacol; 2-Methoxy-1,4-benzoquinone 4-oxime
CAS Registry Number	19628-78-5
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
SMILES	COc1cc(N=O)ccc1O (Nitroso form) / COc1cc(=N\O)ccc1=O (Oxime form)
Appearance	Green/Blue (solution/melt, nitroso form) ↔ Yellow/Brown (solid, oxime form)

Tautomeric Equilibrium (Critical Mechanism)

In the solid state, 4-nitrosoguaiacol predominantly exists as the quinone oxime due to intermolecular hydrogen bonding, which stabilizes the quinoid structure. In solution, particularly in non-polar solvents, the equilibrium shifts toward the nitrosophenol form, often indicated by a transient green or blue coloration.

Diagram 1: Nitroso-Oxime Tautomerism The following pathway illustrates the proton transfer responsible for the structural shift.



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Caption: Equilibrium between the aromatic nitrosophenol (left) and the quinoid oxime (right). The oxime form is thermodynamically favored in the solid state.

Physicochemical Properties[2][3][4][5][6][7][8]

Property	Value / Observation	Contextual Note
Melting Point	160–165 °C (decomp.)	Pure oxime form. Note: Literature often cites ~100°C for the nitro impurity.
Solubility	Soluble in EtOH, Ether, Acetone.	Solutions may turn green (nitroso) then brown (oxidation).
pKa	~6.5 - 7.0	More acidic than guaiacol due to the electron-withdrawing nitroso group.
UV-Vis Absorption	$\lambda_{\max} \approx 300 \text{ nm } (\pi \rightarrow \pi)$ $\lambda_{\max} \approx 700 \text{ nm } (n \rightarrow \pi)$	The weak 700 nm band is characteristic of the monomeric nitroso group (green color).
Stability	Low	Susceptible to oxidation to 4-nitroguaiacol (yellow, mp 104°C) in air.

Synthesis & Production Protocol

Reaction Mechanism

The synthesis involves the electrophilic aromatic substitution of guaiacol with a nitrosonium ion (

), generated in situ from sodium nitrite and acid. The methoxy (

) and hydroxyl (

) groups direct the electrophile to the para position relative to the hydroxyl group.

Experimental Protocol (Standard Nitrosation)

Safety Warning: Nitrosamines are potential carcinogens. Perform all steps in a fume hood.

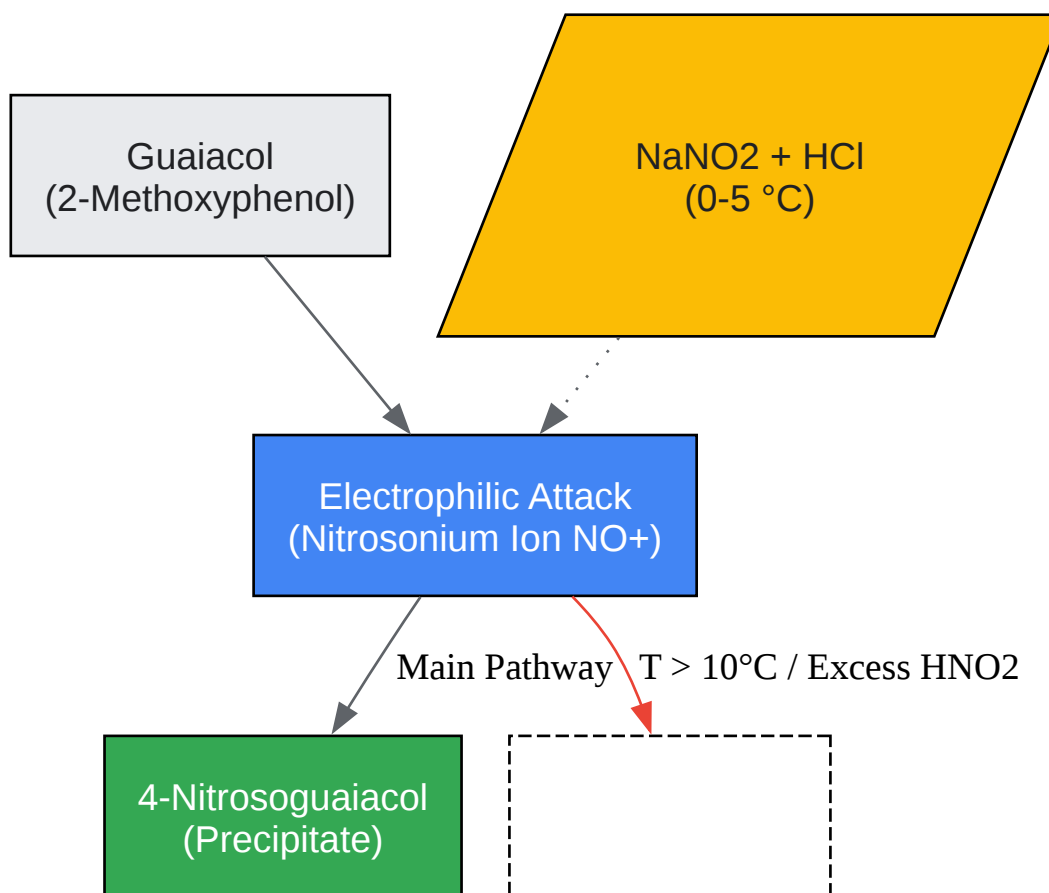
Reagents:

- Guaiacol (2-methoxyphenol): 12.4 g (0.1 mol)
- Sodium Nitrite (): 7.0 g (0.1 mol)
- Hydrochloric Acid (): 37% solution
- Ice/Water bath

Step-by-Step Workflow:

- Preparation: Dissolve 0.1 mol of guaiacol in 50 mL of ethanol/water (1:1) in a round-bottom flask.
- Acidification: Add 10 mL of conc. HCl and cool the solution to 0–5 °C using an ice bath. Crucial: Temperature control prevents oxidation to the nitro compound.
- Nitrosation: Dissolve in 20 mL water. Add this solution dropwise to the guaiacol mixture over 30 minutes, maintaining temp < 5 °C.
- Precipitation: The solution will turn dark red/brown. Stir for an additional hour at 0 °C. The product (mainly oxime form) will precipitate as a brownish-yellow solid.
- Isolation: Filter the solid rapidly. Wash with ice-cold water to remove acid and excess nitrite.
- Purification: Recrystallize immediately from ether or benzene.
 - Observation: The ether solution may appear green (nitroso form) but deposits yellow crystals (oxime form) upon evaporation.

Diagram 2: Synthesis Workflow



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Caption: Synthesis pathway via nitrosation. Temperature control is the critical variable to avoid over-oxidation to the nitro derivative.

Applications in Drug Development & Research[3][9] [10]

Ligand Chemistry

4-Nitrosoguaiacol acts as a bidentate ligand (via the phenolate oxygen and nitroso nitrogen) for transition metals (

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). These complexes are investigated for:

- Catalysis: Oxidation reactions mimicking biological enzymes.
- Therapeutics: Potential cytotoxic agents where the metal complex intercalates with DNA.

Synthetic Intermediate

- Phenazine Synthesis: Dimerization of 4-nitrosoguaiacol eliminates water to form phenazine derivatives, which are scaffolds for antibiotic and antitumor drugs.
- Reduction: Reduction of the nitroso group yields 4-aminoguaiacol, a precursor for more complex heterocyclic pharmaceutical agents.

References

- National Institute of Standards and Technology (NIST). 4-Nitroguaiacol and Related Compounds Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [[Link](#)]
- PubChem. 4-Nitrosophenol Compound Summary. National Library of Medicine. [[Link](#)]
- Canadian Journal of Chemistry. Structure and reactivity of the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone. Can. J. Chem. 1968. (Provides comparative MP data for methoxy-substituted quinone oximes). [[Link](#)]
- Google Patents. Method for synthesizing guaiacol derivatives.

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Sources

- 1. Phenol, 4-nitro- [webbook.nist.gov]
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